

In-Depth Technical Guide: 6-Chloro-3-methoxypicolinic Acid

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 6-Chloro-3-methoxypicolinic acid

CAS No.: 1256787-98-0

Cat. No.: B3094320

[Get Quote](#)

Executive Summary & Identity Card

6-Chloro-3-methoxypicolinic acid is a highly specialized pyridine scaffold used primarily as a building block in the synthesis of bioactive heterocyclic compounds.[1] Its structure—featuring a carboxylic acid at C2, a methoxy group at C3, and a chlorine atom at C6—provides a unique electronic and steric profile. The C3-methoxy group acts as a conformational lock via intramolecular hydrogen bonding, while the C6-chlorine atom serves as a lipophilic handle and a site for further nucleophilic aromatic substitution (

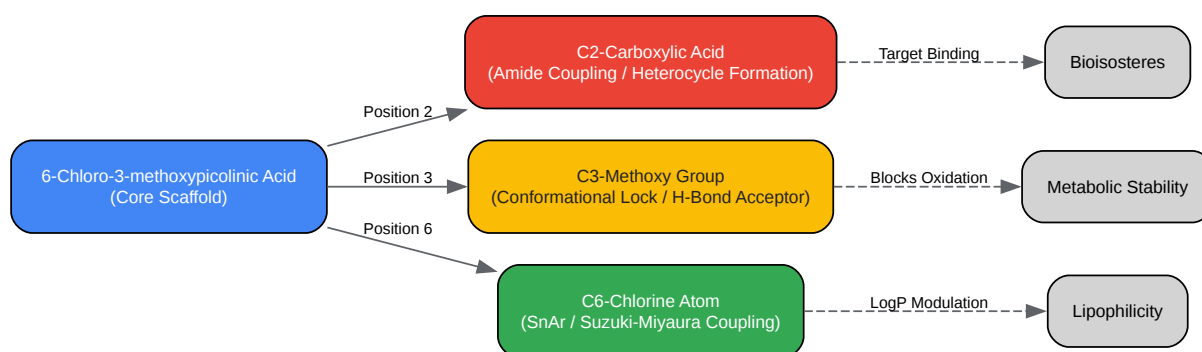
) or metal-catalyzed cross-coupling.[1]

Chemical Identity

Property	Detail
CAS Number	1256787-98-0 (Acid form)
IUPAC Name	6-Chloro-3-methoxypyridine-2-carboxylic acid
Synonyms	6-Chloro-3-methoxypicolinic acid; 2-Carboxy-6-chloro-3-methoxypyridine
Molecular Formula	
Molecular Weight	187.58 g/mol
Appearance	White to off-white crystalline powder
Solubility	Soluble in DMSO, Methanol; sparingly soluble in water (acidic pH)
pKa (Predicted)	~3.2 (Carboxylic acid), ~-1.5 (Pyridine N)

Structural Analysis & Reactivity Profile[1]

The utility of **6-chloro-3-methoxypicolinic acid** lies in its trifunctional nature. Each functional group enables specific medicinal chemistry transformations.



[Click to download full resolution via product page](#)

Figure 1: Functional group analysis of the **6-Chloro-3-methoxypicolinic acid** scaffold.[1] The C3-OMe and C2-COOH proximity often induces a planar conformation.[1]

Key Electronic Features

- The "Magic Chlorine" Effect: The C6-chlorine is strategically placed to block metabolic clearance (oxidation) at the susceptible pyridine position. It also increases lipophilicity (), improving membrane permeability for CNS-targeted drugs [1].
- C3-Methoxy Influence: The oxygen lone pair at C3 can form an intramolecular hydrogen bond with the amide proton of derived inhibitors, locking the molecule into a bioactive conformation (the "conformational restriction" strategy).

Synthetic Methodology

While various routes exist, the most robust and scalable protocol involves the oxidation of the corresponding 2-methylpyridine precursor.[1] This method avoids the harsh conditions of direct carboxylation and offers higher regioselectivity.

Protocol: Oxidation of 6-Chloro-3-methoxy-2-picoline

Objective: Synthesize **6-chloro-3-methoxypicolinic acid** from 6-chloro-3-methoxy-2-methylpyridine.

Reagents & Materials

- Starting Material: 6-Chloro-3-methoxy-2-methylpyridine (1.0 eq)[1]
- Oxidant: Potassium Permanganate () (2.5 - 3.0 eq)[1]
- Solvent: Water ()
- Workup: Hydrochloric acid ()

), Ethyl Acetate (

), Sodium Sulfate (

)[2]

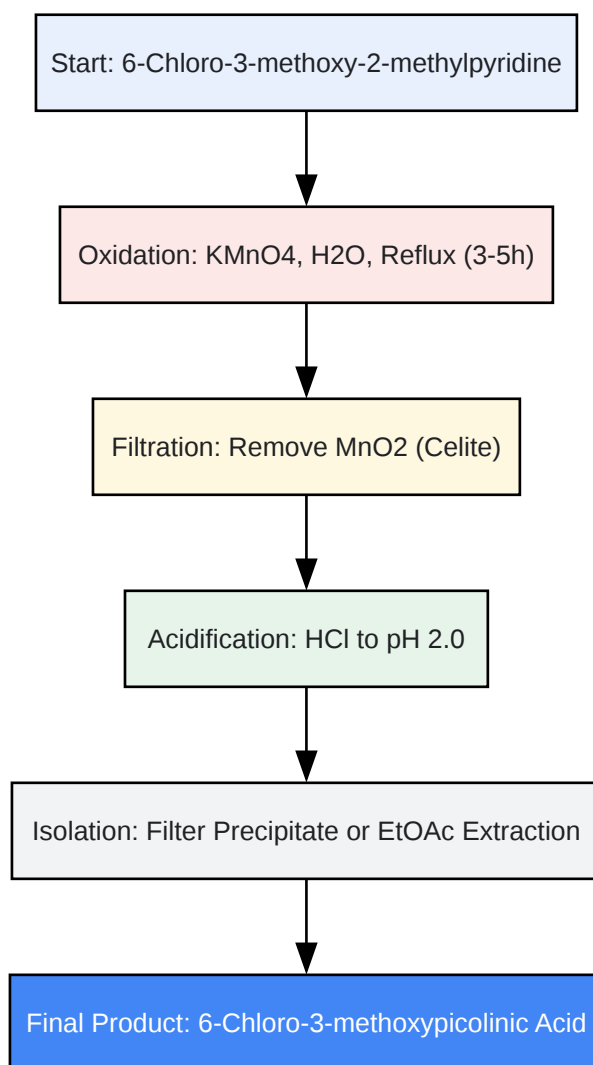
Step-by-Step Workflow

- Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend 6-chloro-3-methoxy-2-methylpyridine (10 g, 63.5 mmol) in water (200 mL).
- Oxidation: Heat the mixture to 70–80°C. Add (25 g, 158 mmol) portion-wise over 1 hour. Caution: Exothermic reaction.[1]
- Reflux: Increase temperature to reflux (100°C) and stir for 3–5 hours. Monitor by TLC or LC-MS until the starting material is consumed.[1]
- Filtration: Cool the reaction mixture to room temperature. Filter off the brown manganese dioxide () precipitate through a Celite pad. Wash the pad with hot water.
- Acidification: Cool the clear aqueous filtrate to 0–5°C in an ice bath. Slowly acidify with concentrated to .
- Isolation: The product typically precipitates as a white solid.
 - If solid forms: Filter, wash with cold water, and dry under vacuum.
 - If no precipitate:[1] Extract the aqueous layer with (). Dry combined organics over

, filter, and concentrate in vacuo.

- Purification: Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 65–80% Purity: >97% (by HPLC)



[Click to download full resolution via product page](#)

Figure 2: Process flow for the oxidative synthesis of the target acid.[1][2]

Analytical Characterization

To validate the synthesis, the following spectroscopic data should be obtained.

Nuclear Magnetic Resonance (NMR)[5]

- NMR (400 MHz, DMSO-
):
 - 13.5 ppm (br s, 1H,
) – Exchangeable[1]
 - 7.95 ppm (d,
, 1H, Ar-H at C5)[1]
 - 7.65 ppm (d,
, 1H, Ar-H at C4)[1]
 - 3.92 ppm (s, 3H,
)[1]
 - Note: The coupling constant (
) is characteristic of ortho-coupling on the pyridine ring.

Mass Spectrometry (LC-MS)[1]

- Ionization: ESI (Electrospray Ionization)
- Mode: Positive (
) or Negative (
)
- Expected Mass:
 - Positive Mode:
(parent) and
(Cl isotope peak, 3:1 ratio).

- Negative Mode:

Applications in Drug Discovery[6]

This scaffold is a "privileged structure" in medicinal chemistry, particularly for:

- Kinase Inhibitors: The pyridine nitrogen and C3-methoxy group can chelate metal ions or form hinge-binding motifs in kinase active sites (e.g., PI3K, mTOR inhibitors).[1]
- Allosteric Modulators: Used in the design of Positive Allosteric Modulators (PAMs) for GPCRs, such as the Muscarinic M1 receptor for Alzheimer's disease treatment. The 6-chloro group allows for the attachment of diverse lipophilic tails required for the allosteric pocket [2].
- Agrochemicals: Picolinic acid derivatives are a major class of synthetic auxin herbicides (e.g., Clopyralid). The 6-chloro-3-methoxy variant serves as an intermediate for exploring new herbicide selectivity profiles.[1]

Safety & Handling

Signal Word:WARNING

Hazard Class	H-Code	Statement
Acute Toxicity (Oral)	H302	Harmful if swallowed.[1]
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
STOT-SE	H335	May cause respiratory irritation.[1]

Handling Protocol:

- Always wear nitrile gloves, safety goggles, and a lab coat.
- Handle the powder in a fume hood to avoid inhalation of dust.

- Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or discoloration over time.

References

- PubChem. (n.d.). **6-Chloro-3-methoxypicolinic acid** (Compound Summary). National Library of Medicine. Retrieved from [[Link](#)]
- Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 2. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 6-Chloro-3-methoxypicolinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3094320/docs#in-depth-technical-guide-6-chloro-3-methoxypicolinic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)